4-Chloro-2-methylphenylboronic acid
Overview
Description
4-Chloro-2-methylphenylboronic acid is an organoboron compound with the molecular formula C7H8BClO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
4-Chloro-2-methylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that are being coupled .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group (in this case, the 4-chloro-2-methylphenyl group) from boron to palladium . This is followed by the oxidative addition of the palladium to the electrophilic organic groups, forming a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biaryl compounds . The products of these reactions often serve as intermediates in the synthesis of more complex organic molecules .
Result of Action
The primary result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds, including biaryl compounds .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The reaction is typically carried out in an organic solvent . The compound should be stored in a cool, dark place, preferably at a temperature below 15°C .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methylphenylboronic acid plays a significant role in biochemical reactions, primarily as a reagent in Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between organoboron compounds and halides, catalyzed by palladium. The compound interacts with various enzymes and proteins, including those involved in oxidative addition and transmetalation processes. For instance, palladium complexes facilitate the oxidative addition of this compound to form a palladium-boron intermediate, which then undergoes transmetalation with an organohalide to produce the desired coupled product .
Cellular Effects
The effects of this compound on cellular processes are not extensively documentedThis compound may affect cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially altering the flux of metabolites and impacting cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. In Suzuki-Miyaura coupling, the compound forms a complex with palladium, facilitating the oxidative addition and transmetalation steps. This interaction is crucial for the formation of carbon-carbon bonds, which are essential for synthesizing various organic compounds. Additionally, this compound may inhibit or activate specific enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors influencing its effectiveness. The compound is generally stable under standard conditions but may degrade over time, especially in the presence of moisture or light. Long-term studies have shown that this compound can maintain its activity for extended periods, although its efficacy may diminish with prolonged exposure to adverse conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and effectively participate in biochemical reactions. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly, necessitating careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound may influence metabolic flux by altering the levels of specific metabolites, thereby impacting overall cellular metabolism. Enzymes such as oxidoreductases and transferases may play a role in the metabolism of this compound, facilitating its conversion to other metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, including solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-methylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-methylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions typically involve:
Reagents: 4-chloro-2-methylphenylmagnesium bromide, trimethyl borate
Solvent: Diethyl ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Hydrolysis: Acidic workup with hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of palladium-catalyzed borylation of aryl halides is another industrially relevant method .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: The removal of the boronic acid group, often facilitated by acidic or basic conditions.
Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol, water)
Protodeboronation: Acid (e.g., HCl) or base (e.g., NaOH)
Oxidation: Hydrogen peroxide, solvent (e.g., methanol)
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds
Protodeboronation: 4-chloro-2-methylbenzene
Oxidation: 4-chloro-2-methylphenol
Scientific Research Applications
4-Chloro-2-methylphenylboronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
4-Chloro-2-methylphenylboronic acid can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the chlorine and methyl substituents, making it less sterically hindered and more reactive in certain conditions.
4-Methoxy-2-methylphenylboronic Acid: Contains a methoxy group instead of a chlorine atom, which can influence its electronic properties and reactivity.
4-Chloro-2-methylbenzeneboronic Acid: Another name for this compound, highlighting its structural similarity.
These comparisons highlight the unique reactivity and applications of this compound, particularly in its use for specific synthetic transformations and research applications.
Properties
IUPAC Name |
(4-chloro-2-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXXSLUUAWHGBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407549 | |
Record name | 4-Chloro-2-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209919-30-2 | |
Record name | 4-Chloro-2-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chloro-2-methylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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